molecular formula C18H16N4O5 B7709812 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide

Cat. No.: B7709812
M. Wt: 368.3 g/mol
InChI Key: CVRZUAOGIGCGAS-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can lead to the formation of the oxadiazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group, often through nucleophilic aromatic substitution reactions.

    Attachment of the nitrophenyl group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where a nitro group is added to the aromatic ring.

    Formation of the propanamide linkage: This involves the coupling of the oxadiazole derivative with an appropriate amine or amide precursor under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. For example, the methoxy group can be replaced with other substituents through nucleophilic aromatic substitution.

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar biological activities. the specific substituents on the oxadiazole ring can lead to differences in their properties and activities.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group can have similar chemical properties, but their biological activities can vary depending on the other substituents present.

    Nitrophenyl derivatives: These compounds share the nitrophenyl group and can have similar reactivity, but their biological activities can differ based on the other functional groups present.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique properties and activities compared to other similar compounds.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-26-15-7-5-12(6-8-15)18-20-17(27-21-18)10-9-16(23)19-13-3-2-4-14(11-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRZUAOGIGCGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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